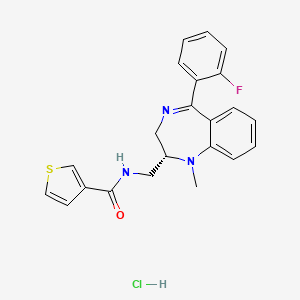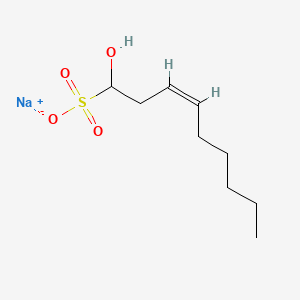
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a hydroxyl group and a sulfonate group attached to a non-3-ene carbon chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate typically involves the reaction of non-3-ene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The hydroxyl group is introduced through a subsequent hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfonic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted non-3-ene derivatives.
Aplicaciones Científicas De Investigación
Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of Sodium (Z)-1-Hydroxynon-3-ene-1-sulfonate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is exploited in various applications, from enhancing the solubility of drugs to stabilizing emulsions in industrial processes.
Molecular Targets and Pathways:
Cell Membranes: Interacts with lipid bilayers, altering membrane permeability and fluidity.
Proteins: Binds to hydrophobic regions of proteins, affecting their folding and stability.
Comparación Con Compuestos Similares
- Sodium Dodecyl Sulfate (SDS)
- Sodium Lauryl Sulfate (SLS)
- Sodium Stearate
- Sodium Oleate
Propiedades
Fórmula molecular |
C9H17NaO4S |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
sodium;(Z)-1-hydroxynon-3-ene-1-sulfonate |
InChI |
InChI=1S/C9H18O4S.Na/c1-2-3-4-5-6-7-8-9(10)14(11,12)13;/h6-7,9-10H,2-5,8H2,1H3,(H,11,12,13);/q;+1/p-1/b7-6-; |
Clave InChI |
VEBKTVNBZTWAIU-NAFXZHHSSA-M |
SMILES isomérico |
CCCCC/C=C\CC(O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCC=CCC(O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



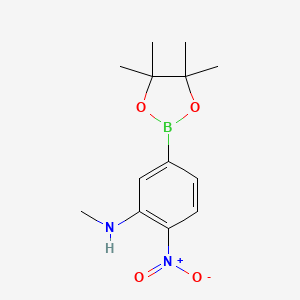
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
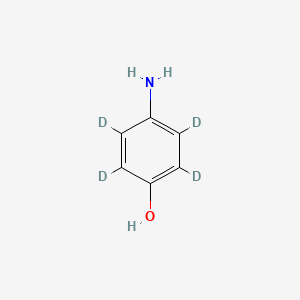
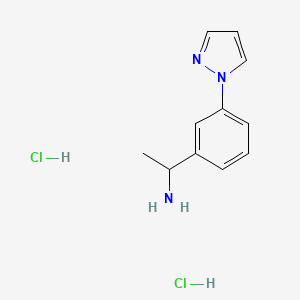
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
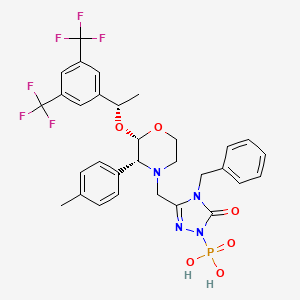
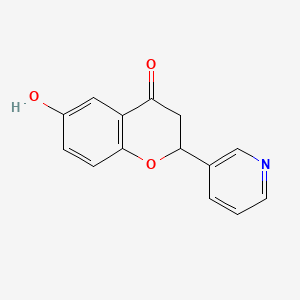
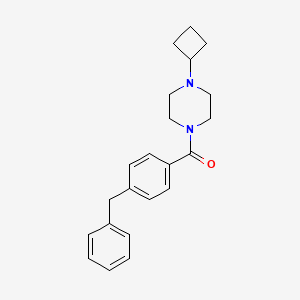
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


